(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the purine base: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Attachment of the cyclopropylamino group: This step may involve nucleophilic substitution reactions.
Construction of the tetrahydrofuran ring: This can be synthesized through ring-closing reactions involving diols and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The cyclopropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-formyltetrahydrofuran-3-ol.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
It may serve as a probe to study biological processes involving purine metabolism and nucleoside analogs.
Medicine
Potential applications include the development of antiviral drugs, as the purine base is a common motif in many antiviral agents. It may also have anticancer properties due to its ability to interfere with DNA synthesis.
Industry
In the pharmaceutical industry, this compound could be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets such as enzymes involved in DNA synthesis or repair. The cyclopropylamino group may enhance its binding affinity to these targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Vidarabine: An antiviral drug with a similar structure but different substituents.
Cladribine: A chemotherapeutic agent with a similar purine base but different sugar moiety.
Uniqueness
The uniqueness of (2R,3S,5R)-5-(6-(Cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol lies in its specific combination of functional groups, which may confer unique biological activity and therapeutic potential.
Properties
CAS No. |
215108-37-5 |
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Molecular Formula |
C13H17N5O3 |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H17N5O3/c19-4-9-8(20)3-10(21-9)18-6-16-11-12(17-7-1-2-7)14-5-15-13(11)18/h5-10,19-20H,1-4H2,(H,14,15,17)/t8-,9+,10+/m0/s1 |
InChI Key |
XJXYMDXJBRCQMC-IVZWLZJFSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origin of Product |
United States |
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